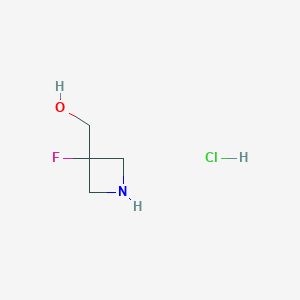

(3-Fluoroazetidin-3-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(3-fluoroazetidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUXOFUYWKOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol Hydrochloride: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoroazetidin-3-yl)methanol hydrochloride is an emerging building block in medicinal chemistry, valued for its compact and rigid azetidine core, stereochemically defined fluorine substitution, and a versatile primary alcohol handle. This guide provides a comprehensive overview of its fundamental properties, synthesis, safe handling, and strategic applications in drug discovery. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in leveraging this unique scaffold for the development of next-generation therapeutics.

Introduction: The Rise of Fluorinated Azetidines in Drug Design

The azetidine motif has garnered significant attention in modern drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains, enabling precise vectoral orientation of substituents and improved binding to biological targets. The introduction of a fluorine atom, particularly at a quaternary center, imparts profound effects on the molecule's physicochemical properties. These include enhanced metabolic stability, increased membrane permeability, and altered pKa, all of which are critical parameters in optimizing drug candidates. This compound serves as a versatile precursor, combining these desirable features with a reactive hydroxymethyl group, paving the way for diverse chemical elaborations.

Physicochemical Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and process development.

| Property | Value | Source |

| CAS Number | 1803604-98-9 | , |

| Molecular Formula | C₄H₉ClFNO | |

| Molecular Weight | 141.57 g/mol | |

| Appearance | White to off-white solid (typical) | General chemical knowledge |

| Purity | ≥97% | |

| Storage Conditions | 2-8°C, under inert atmosphere | |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General chemical knowledge based on structure |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Data:

Although specific spectra are proprietary to suppliers, BLD Pharm indicates the availability of NMR, HPLC, and LC-MS data for this compound.[2] Researchers procuring this material should request the Certificate of Analysis (CoA) which will contain this crucial information for structural verification.

Expected Spectroscopic Signatures:

-

¹H NMR: Resonances corresponding to the azetidine ring protons, which would likely appear as complex multiplets due to fluorine coupling. A characteristic signal for the hydroxymethyl protons would also be present.

-

¹³C NMR: Signals for the four carbon atoms, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet, as there are no other fluorine atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₄H₈FNO) at m/z 105.06.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the secondary amine (as a hydrochloride salt), the tertiary fluoride, and the primary alcohol.

Reaction Schematic:

Caption: Key reaction pathways for this compound.

Expert Insights:

-

N-Functionalization: The azetidine nitrogen, after basification of the hydrochloride salt, is a nucleophilic secondary amine. It can readily undergo a variety of transformations including N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), amide bond formation, and reductive amination. This allows for the introduction of diverse side chains and pharmacophoric elements.

-

O-Functionalization: The primary alcohol is a versatile handle for introducing functionality. It can be converted to ethers via Williamson ether synthesis, form esters with carboxylic acids, or be oxidized to the corresponding aldehyde or carboxylic acid, providing further attachment points for chemical elaboration.

-

Fluorine's Influence: The geminal fluorine atom is generally stable and serves to modulate the electronic properties of the azetidine ring. It can lower the pKa of the azetidine nitrogen, making it less basic than its non-fluorinated counterpart. This can be advantageous in tuning the pharmacokinetic properties of a drug candidate.

Applications in Medicinal Chemistry

The unique structural and physicochemical properties of this compound make it an attractive building block for the synthesis of novel bioactive molecules. Its incorporation into a drug candidate can lead to:

-

Improved Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, prolonging the half-life of a drug.

-

Enhanced Potency: The rigid azetidine scaffold can lock a molecule into a bioactive conformation, leading to stronger binding to the target protein.

-

Increased Lipophilicity and Permeability: The fluorine atom can enhance lipophilicity, which can improve cell membrane permeability and oral bioavailability.

While specific examples of marketed drugs containing this exact fragment are not yet prevalent, its use in discovery programs is anticipated in areas such as oncology, neuroscience, and infectious diseases, where the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related compounds such as 3-fluoroazetidine hydrochloride and (3-fluoroazetidin-3-yl)methanol, the following precautions are advised.[3][4]

-

Hazard Classification: Likely to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[4] It may also be harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield when handling this compound.[3]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[3]

-

In all cases of exposure, seek medical attention if you feel unwell.[3]

-

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. Its unique combination of a rigid, fluorinated azetidine core and a reactive primary alcohol provides medicinal chemists with a powerful tool to address challenges in optimizing potency, selectivity, and pharmacokinetic properties. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use. This guide provides a foundational understanding of its properties and potential, empowering researchers to unlock its full potential in the design and synthesis of innovative therapeutics.

References

-

Reagentia. This compound. [Link]

-

Chemical Label. (3-fluoroazetidin-3-yl)methanol. [https://www. Cymitquimica.com/base/files/labels/DA000TCJ_LBL_ES.pdf]([Link]. Cymitquimica.com/base/files/labels/DA000TCJ_LBL_ES.pdf)

-

Myreida. This compound. [Link]

- Google Patents.

Sources

An In-depth Technical Guide to the Synthesis of (3-Fluoroazetidin-3-yl)methanol Hydrochloride

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and ability to introduce a three-dimensional character into otherwise planar molecules make it a valuable bioisostere for various functional groups. The strategic introduction of a fluorine atom, particularly at the C3 position, further enhances the pharmacological profile of azetidine-containing compounds. Fluorine's unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can significantly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

(3-Fluoroazetidin-3-yl)methanol hydrochloride is a key building block that combines the desirable features of the azetidine ring with the influential properties of fluorine. The presence of both a fluorine atom and a hydroxymethyl group at the same stereocenter offers multiple points for further chemical elaboration, making it an attractive starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from a readily available N-protected azetidine precursor. The chosen strategy emphasizes the use of stable intermediates, high-yielding reactions, and purification methods amenable to scale-up. The core transformations involve:

-

Protection of the Azetidine Nitrogen: Installation of a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions of the nucleophilic nitrogen in subsequent steps.

-

Fluorination of the C3 Position: The key step involves the stereospecific introduction of the fluorine atom at the C3 position, typically via deoxofluorination of a 3-hydroxyazetidine derivative.

-

Functional Group Manipulation at C3: Conversion of a carboxylic acid or ester functionality at the C3 position to the desired hydroxymethyl group through chemical reduction.

-

Deprotection and Salt Formation: Removal of the N-protecting group under acidic conditions to liberate the free amine and concomitant formation of the hydrochloride salt to improve stability and handling of the final product.

Sources

An In-depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its structure, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, spectroscopic characterization, and its applications, grounded in authoritative scientific principles.

Introduction: The Significance of Fluorinated Azetidines

In the landscape of modern medicinal chemistry, small, strained rings have emerged as powerful tools for optimizing the properties of drug candidates. Among these, the azetidine scaffold is particularly valuable. This four-membered nitrogen-containing heterocycle acts as a versatile bioisostere for more common groups, often improving metabolic stability, aqueous solubility, and cell permeability while maintaining or enhancing target engagement.[1][2]

The strategic incorporation of fluorine into drug molecules is a widely adopted strategy to modulate electronic properties, pKa, and lipophilicity, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[3][4] this compound combines these two powerful motifs: a polar, three-dimensional azetidine core and a strategically placed fluorine atom. This unique combination offers a synthetically accessible building block that introduces a desirable blend of properties, making it an increasingly sought-after component in the design of novel therapeutics.

Chemical Structure and Physicochemical Properties

The hydrochloride salt form of (3-Fluoroazetidin-3-yl)methanol ensures stability and enhances its solubility in polar solvents, which is advantageous for handling and reaction setup.

Chemical Structure Diagram

The structure consists of a central four-membered azetidine ring. A fluorine atom and a hydroxymethyl group (-CH₂OH) are attached to the same carbon (C3), creating a quaternary center. The nitrogen atom is protonated and associated with a chloride counter-ion.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 1803604-98-9 | [5][6][7] |

| Molecular Formula | C₄H₉ClFNO | [5] |

| Molecular Weight | 141.57 g/mol | [5] |

| Appearance | White to off-white solid/powder | N/A |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [8] |

Synthesis and Mechanistic Insights

The synthesis of 3-substituted azetidines is a non-trivial process that requires careful selection of protecting groups and reaction conditions. A common and effective route to (3-Fluoroazetidin-3-yl)methanol involves the construction of a protected azetidine core, followed by functional group manipulation.

Proposed Synthetic Workflow

The following diagram outlines a logical and field-proven synthetic pathway.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative synthesis based on established chemical principles.[9]

Step 1: Synthesis of N-Boc-3-fluoro-3-(methoxycarbonyl)azetidine from a suitable precursor.

-

Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal nitrogen protectant. It is stable to a wide range of nucleophilic and reductive conditions but can be removed cleanly under acidic conditions.

-

Procedure:

-

To a solution of a suitable starting material, such as 1-Boc-3-hydroxyazetidine, add a fluorinating agent like Deoxofluor at -78°C.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or LC-MS.

-

Work-up involves quenching with a saturated aqueous solution of NaHCO₃, extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration under reduced pressure.

-

The crude product is then oxidized and esterified to yield the key intermediate.

-

Step 2: Reduction of the Ester to the Alcohol.

-

Rationale: Lithium borohydride (LiBH₄) is a selective reducing agent for esters that is less reactive than LiAlH₄, making it a safer and often more suitable choice when other functional groups are present. A co-solvent system like THF/Methanol can accelerate the reduction.

-

Procedure:

-

Dissolve the protected ester intermediate from Step 1 in anhydrous THF and cool the solution to 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a solution of LiBH₄ in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to 0°C and carefully quench by the sequential addition of water and 1 M NaOH.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-(3-Fluoroazetidin-3-yl)methanol.

-

Step 3: Deprotection to Yield the Final Hydrochloride Salt.

-

Rationale: The Boc group is efficiently cleaved by strong acids. Using a solution of HCl in a solvent like methanol or dioxane provides the acid for deprotection and the chloride counter-ion in a single step, precipitating the final product.[9]

-

Procedure:

-

Dissolve the purified N-Boc protected alcohol from Step 2 in methanol.[10]

-

Add a 2 M solution of HCl in methanol and stir at room temperature for 1-3 hours.

-

Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to afford the final product, this compound, as a stable solid.

-

Spectroscopic Characterization

Confirming the identity and purity of the final compound is critical. NMR spectroscopy is the primary tool for this validation.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show signals for the two non-equivalent CH₂ groups of the azetidine ring, typically seen as complex multiplets due to coupling to each other and to the fluorine atom. A signal for the CH₂OH group will also be present. The N⁺H₂ protons may appear as a broad singlet. The exact chemical shifts are solvent-dependent.[11][12] |

| ¹³C NMR | Key signals include the two CH₂ carbons of the ring, the CH₂OH carbon, and the quaternary carbon (C-F). The C-F carbon will exhibit a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF), which are diagnostic for confirming the fluorine's position.[13][14] |

| ¹⁹F NMR | A single resonance is expected. The multiplicity will depend on the coupling to the adjacent protons. |

| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₄H₉FNO. |

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block used to construct more complex molecules.

-

Scaffold Decoration: The primary alcohol provides a handle for further synthetic elaboration, allowing chemists to attach this fluorinated azetidine motif to a larger molecule of interest via ether, ester, or other linkages.

-

Improving Drug Properties: Its incorporation can significantly improve a compound's metabolic stability by blocking a potential site of metabolism. The polar nature of the scaffold can enhance aqueous solubility, a common challenge in drug development.[1][2]

-

Bioisosteric Replacement: The 3-fluoro-3-(hydroxymethyl)azetidine moiety can serve as a bioisostere for other common chemical groups, providing a novel way to explore chemical space and escape existing patent landscapes.

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Hazards: While specific toxicity data for this compound is limited, related azetidine hydrochlorides are classified as skin and eye irritants.[18] Assume this compound is harmful if swallowed, inhaled, or in contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.[8][15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a sophisticated chemical building block that provides a direct route to incorporating the advantageous 3-fluoroazetidine motif into drug candidates. Its unique structure offers a powerful strategy for medicinal chemists to address common challenges in drug design, such as improving solubility and metabolic stability. A robust understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the pursuit of novel and effective therapeutics.

References

-

Reagentia. This compound (CAS/ID No. 1803604-98-9). [Link]

-

Moses, D. N., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Merida Chemicals. This compound - CAS:1803604-98-9. [Link]

-

Alichem. 3,3-Difluoroazetidine Hydrochloride - SAFETY DATA SHEET. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride (alternative). [Link]

-

ResearchGate. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

- Google Patents.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Fluorinated compounds present opportunities for drug discovery | Request PDF. [Link]

-

ResearchGate. 1 H and 13 C NMR Data of Compounds 3 and 4 (methanol-d 4 ). [Link]

-

Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

Jilin JinTai Chemical Glass Co., Ltd. This compound - CAS:1803604-98-9. [Link]

-

PubChem. (S)-Piperidin-3-ylmethanol hydrochloride. [Link]

-

Air Liquide. SAFETY DATA SHEET Methanol. [Link]

-

PASL. CAS No : 102074-19-1 | Chemical Name : (5-Methylpyridin-3-yl)methanol Hydrochloride. [Link]

Sources

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]

- 6. This compound (CAS/ID No. 1803604-98-9) | Reagentia [reagentia.eu]

- 7. 1803604-98-9|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - CAS:1803604-98-9 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 9. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 10. alsafetydatasheets.com [alsafetydatasheets.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. mdpi.com [mdpi.com]

- 15. downloads.ossila.com [downloads.ossila.com]

- 16. fishersci.com [fishersci.com]

- 17. file.bldpharm.com [file.bldpharm.com]

- 18. fishersci.co.uk [fishersci.co.uk]

CAS number for (3-Fluoroazetidin-3-yl)methanol hydrochloride

An In-Depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol hydrochloride

Introduction

This compound is a specialized chemical compound of significant interest to the pharmaceutical and life sciences industries. As a functionalized azetidine, it belongs to a class of saturated four-membered heterocyclic amines that are increasingly recognized as valuable building blocks in medicinal chemistry. The incorporation of a fluorine atom and a hydroxymethyl group onto the azetidine ring provides medicinal chemists with a versatile scaffold to modulate the physicochemical and pharmacological properties of drug candidates. This guide offers a comprehensive overview of its chemical identity, properties, representative synthesis, applications in drug development, and critical safety protocols.

Section 1: Core Chemical Identity

The unique identity of any chemical compound is fundamentally defined by its structural and molecular information. For this compound, these identifiers are crucial for accurate sourcing, experimental design, and regulatory documentation. The Chemical Abstracts Service (CAS) number, in particular, serves as a universal and unambiguous identifier for this specific substance.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 1803604-98-9 | [1][2][3][4][5] |

| Molecular Formula | C₄H₉ClFNO | [1][6] |

| Molecular Weight | 141.57 g/mol | [1][6] |

| InChI Key | POUXOFUYWKOASZ-UHFFFAOYSA-N | [1] |

Section 2: Physicochemical & Quality Attributes

The physical and chemical properties of a building block are critical determinants of its utility in synthesis. While detailed experimental data for this specific compound is not broadly published, typical specifications from commercial suppliers provide a baseline for quality and expected characteristics.

| Attribute | Value / Description | Source |

| Appearance | Typically a solid (as a hydrochloride salt). | Inferred |

| Purity | ≥97% | [1] |

| Classification | Secondary Amine, Azetidine, Fluorine Compound | [1][6] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[7][8] | Inferred from related compounds |

| Solubility | Expected to be soluble in polar solvents like water and methanol. | Inferred |

Section 3: Synthesis and Mechanistic Insights

The synthesis of functionalized azetidines is a non-trivial process that requires careful control of ring strain and reactivity. While the specific proprietary synthesis for this compound is not publicly detailed, a representative pathway for a core azetidine structure, 3-hydroxy-azetidine hydrochloride, can be illustrative. This process often starts with readily available precursors like epichlorohydrin and an amine with a protecting group, such as benzylamine.[9]

The causality behind this choice of starting materials lies in their commercial availability and well-established reactivity. Epichlorohydrin provides the three-carbon backbone and an epoxide for ring-opening, while benzylamine serves as the nitrogen source and the benzyl group acts as a robust protecting group that can be removed in the final step via hydrogenation.[9]

Representative Synthesis Workflow: Azetidine Core

Caption: Representative synthesis pathway for the azetidine core.

Experimental Protocol (Illustrative)

The following protocol is adapted from the synthesis of 3-hydroxy-azetidine hydrochloride and serves as a conceptual model.[9]

-

Step 1: Intermediate Formation: Benzylamine is dissolved in water and cooled to 0-5°C. Epichlorohydrin is added slowly, and the reaction proceeds for approximately 12 hours to form the ring-opened intermediate.[9]

-

Step 2: Ring Closure: The intermediate from Step 1 is treated with a base, such as sodium carbonate, in a suitable solvent. This promotes intramolecular cyclization to yield 1-benzyl-3-hydroxyazetidine.[9]

-

Step 3: Deprotection and Salt Formation: The protected azetidine is dissolved in methanol. A solution of hydrochloric acid is added, followed by a palladium on carbon (Pd/C) catalyst. The mixture is subjected to hydrogenation to cleave the benzyl protecting group, yielding the final 3-hydroxy-azetidine hydrochloride product after filtration and solvent removal.[9]

Section 4: Applications in Drug Development

The true value of this compound lies in its application as a structural motif in drug design. The azetidine ring is considered a "bioisostere" for other common rings like piperidine or pyrrolidine, but its compact, rigid structure can offer unique advantages in binding to protein targets.

The strategic placement of the fluorine atom is particularly significant. Fluorine is the most electronegative element, and its introduction can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Binding Affinity: Fluorine can engage in favorable hydrogen bonds and dipole-dipole interactions with protein targets, potentially enhancing binding affinity and selectivity.

-

Lipophilicity and pKa: The introduction of fluorine can lower the pKa of nearby amine groups and alter the molecule's overall lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The hydroxymethyl (-CH₂OH) group provides a crucial handle for further chemical modification, allowing the building block to be readily incorporated into larger, more complex molecules.

Logic of Application in Medicinal Chemistry

Caption: Rationale for using the fluoro-azetidine motif in drug design.

Section 5: Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound relies on standard analytical techniques. While specific spectra are proprietary, a researcher would expect the following characteristic data, which is often available from the supplier upon request.[4][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the non-equivalent protons on the azetidine ring and the hydroxymethyl group. The chemical shifts and coupling patterns would be complex due to the ring strain and the influence of the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show four distinct carbon signals. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance would be expected, confirming the presence of one fluorine environment in the molecule.

-

Mass Spectrometry (MS): This analysis would confirm the molecular weight of the free base (after loss of HCl). High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula of C₄H₈FNO.

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound, typically showing a major peak corresponding to the product and quantifying any impurities.[4]

Section 6: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[7][10] The safety information provided here is based on data for closely related compounds, such as 3-fluoroazetidine hydrochloride. A substance-specific Safety Data Sheet (SDS) should always be consulted before use.

Hazard Identification (Based on Analogs)

| Hazard Class | Hazard Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [11][12] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [11][12] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [11][12] |

Safe Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA or EN166 standards.[7][8]

-

Skin Protection: Wear protective gloves and a lab coat or other protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation.[7]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust. Avoid dust formation. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere if the product is hygroscopic.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national legislation.[7][8]

Laboratory Safety Workflow

Caption: Standard laboratory safety and handling workflow.

References

-

This compound (CAS/ID No. 1803604-98-9) | Reagentia. [Link]

-

SAFETY DATA SHEET - Fisher Scientific (3-Fluoroazetidine hydrochloride, alternate). [Link]

-

1803604-98-9 | this compound - Alachem Co., Ltd. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P

Sources

- 1. (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]

- 2. This compound (CAS/ID No. 1803604-98-9) | Reagentia [reagentia.eu]

- 3. 1803604-98-9 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 4. 1803604-98-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound,1803604-98-9,≥97%,阿拉丁价格_品牌:阿拉丁-丁香通 [biomart.cn]

- 6. 1803604-98-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. chemical-label.com [chemical-label.com]

(3-Fluoroazetidin-3-yl)methanol hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Azetidine-Containing Compounds: A Case Study of (3-Fluoroazetidin-3-yl)methanol hydrochloride

Abstract

This compound represents a class of novel chemical entities rich in potential for drug discovery, largely owing to the unique properties of the fluoroazetidine scaffold. As a Senior Application Scientist, this guide moves beyond a simple data sheet for this specific molecule. Instead, it provides a comprehensive framework for elucidating the mechanism of action (MoA) for such novel compounds where public data is nascent. We will use this compound as a guiding case study to explore the strategic thinking, experimental design, and data interpretation required to move a promising chemical starting point from a laboratory curiosity to a well-understood therapeutic candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand not just the what, but the how and why of MoA studies in modern pharmacology.

Part 1: Structural Analysis and Mechanistic Hypotheses

The Significance of the Fluoroazetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is an increasingly important scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise exploration of chemical space. The introduction of a fluorine atom, as seen in this compound, imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby azetidine nitrogen, influencing its basicity and, consequently, its interaction with biological targets and its pharmacokinetic properties.

-

Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the ring, which can be critical for selective binding to a target protein.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

Initial Mechanistic Considerations for this compound

Given its structure, this compound is likely utilized as a building block in the synthesis of more complex molecules. However, if we were to investigate its intrinsic biological activity, we could formulate several initial hypotheses based on its chemical features:

-

Bioisostere for Natural Ligands: The molecule could act as a mimic for endogenous ligands containing similar structural motifs, such as amino acids or neurotransmitters, thereby competitively inhibiting their corresponding enzymes or receptors.

-

Fragment for Target Binding: The molecule could bind to a specific pocket on a protein, serving as a starting point for fragment-based drug discovery. The hydroxyl and fluoro groups provide vectors for growing the fragment into a more potent lead compound.

-

Covalent Modifier Precursor: While less likely without a more reactive functional group, under certain biological conditions, the azetidine ring could potentially be opened to form a covalent bond with a target protein.

Part 2: A Strategic Framework for Mechanism of Action Elucidation

The process of determining a compound's MoA is a multi-faceted endeavor that integrates chemical biology, cell biology, and bioinformatics. The following is a logical, field-proven workflow for a novel compound like this compound, assuming it has demonstrated a desirable phenotypic effect (e.g., anti-cancer activity, anti-inflammatory effects).

Phase 1: Target Identification

The first critical step is to identify the direct molecular target(s) of the compound.

This is a powerful, unbiased method to "fish" for the target protein(s) from a complex biological sample.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound containing a linker and an affinity tag (e.g., biotin). It is crucial to design the linker attachment point to minimize disruption of the compound's biological activity. A control probe, structurally similar but biologically inactive, should also be synthesized.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

-

Lysate Incubation: Incubate the beads with a cell lysate or tissue homogenate that is relevant to the observed phenotype.

-

Washing and Elution: Perform stringent washes to remove non-specific binders. Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins captured by the active probe to those captured by the control probe and empty beads. Genuine targets should be significantly enriched in the active probe sample.

DOT Script for Affinity-Based Target ID Workflow

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Phase 3: Pathway and Phenotype Analysis

With a validated target, the next step is to understand how target engagement leads to the observed cellular phenotype.

-

Downstream Signaling Analysis: Techniques like phosphoproteomics (to study kinase signaling cascades) or RNA-sequencing (to analyze transcriptional changes) can reveal the pathways modulated by the compound.

-

Rescue Experiments: If the compound inhibits a target, overexpressing a drug-resistant mutant of the target or supplementing with a downstream product of the pathway should rescue the cells from the compound's effects, providing strong evidence for the MoA.

Part 3: Conclusion

The journey to elucidate the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, rigorous testing, and data integration. While this molecule is currently positioned as a synthetic building block, the framework presented here provides a robust and field-tested strategy for any researcher or drug discovery professional faced with a promising but uncharacterized small molecule. By combining unbiased approaches like chemical proteomics with targeted validation methods such as CETSA and biophysical assays, a clear and defensible model of a compound's MoA can be constructed, paving the way for its further development as a potential therapeutic agent.

References

As this compound is a building block, there are no specific mechanistic studies to cite. The references below are authoritative sources for the methodologies described in this guide.

-

Chemical Proteomics: Böttcher, T. (2020). Chemical Proteomics for Target Discovery. In Methods in Enzymology (Vol. 637, pp. 219-245). Academic Press. [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

Fragment-Based Drug Discovery: Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]

-

The Role of Fluorine in Medicinal Chemistry: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

An In-depth Technical Guide to the Spectroscopic Profile of (3-Fluoroazetidin-3-yl)methanol Hydrochloride

Introduction

(3-Fluoroazetidin-3-yl)methanol hydrochloride is a key building block in contemporary drug discovery, valued for its unique trifunctional scaffold incorporating a strained azetidine ring, a fluorine atom, and a primary alcohol. The fluorine substitution at a quaternary center offers a powerful tool to modulate physicochemical properties such as basicity (pKa), lipophilicity (logP), and metabolic stability, which are critical parameters in optimizing drug candidates. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its structure, assessing its purity, and tracking its transformations in complex reaction mixtures.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from closely related structural analogs to present a comprehensive and predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important molecule. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the anticipated spectral features.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will dominate its spectroscopic signature:

-

Azetidine Ring: A four-membered saturated heterocycle, which is protonated at the nitrogen atom in the hydrochloride salt form. The ring strain and the presence of the heteroatom will influence the chemical shifts of the ring protons and carbons.

-

Fluorine Atom: A highly electronegative substituent that will induce significant downfield shifts on nearby nuclei in NMR spectra and exhibit characteristic carbon-fluorine stretching in the IR spectrum.

-

Hydroxymethyl Group: The -CH₂OH moiety will show characteristic signals for the methylene protons and the hydroxyl proton in ¹H NMR, a distinct carbon signal in ¹³C NMR, and prominent O-H and C-O stretching bands in the IR spectrum.

-

Hydrochloride Salt: The protonation of the azetidine nitrogen to form an ammonium salt (-NH₂⁺-) will result in a broad N-H stretching band in the IR spectrum and will affect the chemical shifts of the adjacent protons in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity and chemical environment.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as protic solvents like D₂O will exchange with the O-H and N-H protons, causing their signals to disappear from the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Acquire data over a spectral width of at least 12 ppm.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlets for each carbon.

-

Acquire data over a spectral width of approximately 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the fluorine signal.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will display distinct signals for the azetidine ring protons and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and protonated nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| -CH₂OH | ~3.8 | Doublet of doublets (dd) | ³JHF ≈ 20 Hz, ²JHH (geminal) | The fluorine atom on the same carbon will cause a significant geminal coupling. |

| Azetidine -CH₂- | ~4.2 | Multiplet (m) | These protons are adjacent to the protonated nitrogen and are also influenced by the fluorine atom, leading to a complex splitting pattern. | |

| -OH | Variable (e.g., ~4.9 in DMSO-d₆) | Broad singlet (s) | The chemical shift is concentration and temperature-dependent. This signal will not be observed in D₂O. | |

| -NH₂⁺- | Variable (e.g., ~9.5 in DMSO-d₆) | Broad singlet (s) | The acidic protons on the nitrogen will appear as a broad signal at a downfield chemical shift. This signal will not be observed in D₂O. |

Note: The predicted chemical shifts are based on data for similar structures, such as 3-fluoroazetidine hydrochloride, and the expected influence of the hydroxymethyl group.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show four distinct signals. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted Coupling Constants (J, Hz) | Rationale |

| C -F | ~90-100 | Doublet (d) | ¹JCF ≈ 200-250 Hz | The carbon directly bonded to the highly electronegative fluorine atom is significantly deshielded and split into a doublet. |

| -C H₂OH | ~60-70 | Doublet (d) | ²JCF ≈ 20-30 Hz | This carbon is deshielded by the adjacent oxygen and shows a smaller two-bond coupling to fluorine. |

| Azetidine -C H₂- | ~50-60 | Doublet (d) | ²JCF ≈ 20-30 Hz | These equivalent carbons are adjacent to the protonated nitrogen and show a two-bond coupling to the fluorine atom. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of fluorine.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Rationale |

| -CF | -140 to -180 | Singlet (s) | The chemical shift is characteristic of a fluorine atom attached to a tertiary alkyl carbon. The exact value can be influenced by the solvent.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, C-O, and C-F bonds.

Experimental Protocol for IR Analysis

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Caption: Workflow for FTIR Spectroscopic Analysis.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale |

| O-H stretch (alcohol) | 3500-3200 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[3] |

| N-H stretch (ammonium) | 3000-2800 | Strong, Broad | The stretching of the N-H bonds in the protonated amine. |

| C-H stretch (alkane) | 2950-2850 | Medium | Aliphatic C-H stretching from the azetidine ring and methylene group.[4] |

| C-O stretch (alcohol) | 1260-1050 | Strong | The stretching vibration of the carbon-oxygen single bond.[3] |

| C-F stretch | 1100-1000 | Strong | A strong absorption characteristic of the carbon-fluorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method.

-

Molecular Ion: The base peak is expected to be the molecular ion of the free base, [M+H]⁺, at m/z 106.06.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) or formaldehyde (CH₂O) from the hydroxymethyl group.

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 106.06 | Protonated molecule of the free base |

| [M+H - H₂O]⁺ | 88.05 | Loss of water |

| [M+H - CH₂O]⁺ | 76.05 | Loss of formaldehyde |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By synthesizing information from established spectroscopic principles and data from analogous structures, we have constructed a robust framework for the identification and characterization of this valuable chemical building block. The predicted NMR, IR, and MS data presented herein should serve as a reliable reference for researchers in the fields of medicinal chemistry and drug development, facilitating the confident application of this compound in their synthetic endeavors.

References

- BenchChem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones. Accessed January 4, 2026.

- Alfa Chemistry. 19F Coupling Constants Table - Organofluorine. Accessed January 4, 2026.

- ChemicalBook. 3-FLUOROAZETIDINE HYDROCHLORIDE(617718-46-4) 1H NMR spectrum. Accessed January 4, 2026.

- ChemicalBook. 3,3-DIFLUOROAZETIDINE HYDROCHLORIDE(288315-03-7) 1H NMR spectrum. Accessed January 4, 2026.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Accessed January 4, 2026.

- University of Colorado Boulder. Table of Characteristic IR Absorptions. Accessed January 4, 2026.

- National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Accessed January 4, 2026.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Alcohols. Accessed January 4, 2026.

- NMR Service. 19Flourine NMR. Accessed January 4, 2026.

- Thompson Rivers University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Accessed January 4, 2026.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Accessed January 4, 2026.

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Accessed January 4, 2026.

- ChemicalBook. azetidin-3-ylmethanol hydrochloride(928038-44-2) 1H NMR spectrum. Accessed January 4, 2026.

- University of California, Los Angeles. IR Absorption Table. Accessed January 4, 2026.

Sources

An In-Depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated scaffolds, azetidines have emerged as particularly valuable building blocks. Their strained four-membered ring system imparts a desirable three-dimensional character, offering a distinct advantage over flat aromatic systems in exploring chemical space and improving drug-like properties.

This technical guide provides a comprehensive overview of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a key intermediate and structural motif in the development of novel therapeutics. We will delve into its synthesis, detailed characterization, and highlight its burgeoning applications in drug discovery, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 1803604-98-9 | [Commercial Suppliers] |

| Molecular Formula | C₄H₉ClFNO | [1][2] |

| Molecular Weight | 141.57 g/mol | [1][2] |

| Appearance | Typically a white to off-white solid | [General chemical knowledge] |

| Purity | Commercially available up to ≥97% | [1] |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be approached through a multi-step sequence, often starting from readily available precursors. The following protocol is a synthesized methodology based on established chemical principles and analogous transformations found in the literature, particularly inspired by the synthesis of related 3-fluoroazetidine derivatives.[3]

Synthetic Workflow Overview

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of N-Boc-(3-fluoroazetidin-3-yl)methanol

This synthesis is adapted from a known procedure for 3-fluoro-azetidine derivatives.[3]

-

Preparation of Methyl 1-Boc-3-hydroxy-azetidine-3-carboxylate:

-

To a solution of 1-Boc-3-azetidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture for 15 minutes, then add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl (1-Boc-azetidin-3-ylidene)acetate.

-

Dissolve the resulting α,β-unsaturated ester in anhydrous THF and cool to 0 °C.

-

Add a solution of borane-tetrahydrofuran complex (1.5 equivalents, 1 M in THF) dropwise.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully add water to quench the excess borane, followed by aqueous sodium hydroxide (3 M) and hydrogen peroxide (30% aqueous solution).

-

Stir the mixture for 4 hours, then extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give methyl 1-Boc-3-hydroxy-azetidine-3-carboxylate, which can be used in the next step without further purification.

-

-

Fluorination and Reduction to N-Boc-(3-fluoroazetidin-3-yl)methanol:

-

Dissolve methyl 1-Boc-3-hydroxy-azetidine-3-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (1.2 equivalents) dropwise.

-

Stir the reaction at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product, methyl 1-Boc-3-fluoroazetidine-3-carboxylate, is then dissolved in anhydrous THF and cooled to 0 °C.

-

Add lithium aluminum hydride (1.5 equivalents, 1 M solution in THF) dropwise.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford N-Boc-(3-fluoroazetidin-3-yl)methanol.

-

Part 2: Deprotection and Salt Formation

-

Synthesis of this compound:

-

Dissolve N-Boc-(3-fluoroazetidin-3-yl)methanol (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (4 M) or diethyl ether.

-

Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Characterization and Data Analysis

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, D₂O):

-

δ 4.5-4.7 (m, 4H, -CH₂-N-CH₂-)

-

δ 3.9-4.1 (d, JH-F ≈ 20 Hz, 2H, -CH₂OH)

-

-

¹³C NMR (101 MHz, D₂O):

-

δ 90-95 (d, JC-F ≈ 240 Hz, C-F)

-

δ 60-65 (d, JC-F ≈ 25 Hz, -CH₂-N)

-

δ 58-62 (d, JC-F ≈ 5 Hz, -CH₂OH)

-

-

Mass Spectrometry (ESI+):

-

m/z: 106.06 [M+H]⁺ (for the free base)

-

Applications in Drug Discovery: A Versatile Building Block

This compound serves as a valuable building block for introducing the 3-fluoroazetidine motif into drug candidates. This moiety can act as a bioisostere for other functional groups, improve metabolic stability, and enhance binding to target proteins.

Logical Relationship in Drug Design

Caption: Role of the title compound in lead optimization.

Case Studies and Potential Therapeutic Areas

While specific drugs containing the (3-Fluoroazetidin-3-yl)methanol moiety are not yet on the market, the broader class of fluoroazetidine derivatives is being actively explored in various therapeutic areas:

-

Oncology: The 3-fluoroazetidine scaffold has been incorporated into inhibitors of various kinases, which are key targets in cancer therapy. The fluorine atom can enhance binding affinity and selectivity.

-

Central Nervous System (CNS) Disorders: The polarity and three-dimensional nature of the azetidine ring can improve blood-brain barrier permeability, making it an attractive scaffold for CNS-acting drugs.

-

Infectious Diseases: Fluoroazetidine derivatives have shown promise as antibacterial and antiviral agents.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The incorporation of the 3-fluoroazetidine motif it provides can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel, three-dimensional scaffolds continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the development of the next generation of therapeutics.

References

- (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica. [URL: https://www.cymitquimica.com/base/files/F388834_-_(3-FLUOROAZETIDIN-3-YL)METHANOL_HCL.pdf]

- 1803604-98-9|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/1803604-98-9.html]

- 1803604-98-9 | this compound - Alachem Co., Ltd. [URL: https://www.alachem.com/product_info-c-631u25.html]

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. [URL: https://patents.google.

- This compound - CAS:1803604-98-9 - 迈瑞达. [URL: https://www.mreda.com.cn/product/Aladdin-M630574.html]

- This compound (CAS/ID No. 1803604-98-9) | Reagentia. [URL: https://www.reagentia.com/prods/R00I01Q/(3-Fluoroazetidin-3-Yl)Methanol-Hydrochloride]

- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-3s-4r-4-4-fluorophenyl-piperidine-3-methanol-a-possible-impurity-in-paroxetine-hydrochlo.pdf]

- (3-fluoroazetidin-3-yl)methanol - CymitQuimica. [URL: https://www.cymitquimica.com/en/p/IN-DA000TCJ/(3-fluoroazetidin-3-yl)methanol]

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo802791r]

Sources

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Significance of (3-Fluoroazetidin-3-yl)methanol Hydrochloride

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with the azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, the resulting fluorinated azetidines represent a class of building blocks with significant potential in drug discovery. Azetidines themselves are of growing interest as they can impart desirable physicochemical properties such as reduced lipophilicity and improved aqueous solubility, while providing novel three-dimensional exit vectors for further chemical modification. The introduction of a fluorine atom onto the azetidine ring, particularly at the 3-position, can further enhance these properties and introduce unique conformational constraints. This guide provides a comprehensive overview of the synthesis of a key representative of this class, this compound, a valuable building block for the synthesis of novel therapeutics.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a protected azetidine precursor and involves key steps of fluorination and functional group manipulation. The following synthetic route is based on methodologies described in the patent literature, particularly Chinese patent CN105384673B, and employs standard organic synthesis techniques.

Overall Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocols and Rationale

Step 1: Cyanation of 1-Boc-3-azetidinone

-

Reaction: 1-Boc-3-azetidinone is reacted with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) to form tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate.

-

Protocol:

-

To a solution of 1-Boc-3-azetidinone in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of zinc iodide.

-

Cool the mixture to 0 °C and slowly add trimethylsilyl cyanide.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate.

-

-

Causality: The Lewis acid activates the carbonyl group of the azetidinone, making it more electrophilic and susceptible to nucleophilic attack by the cyanide ion from TMSCN. This step introduces the carbon atom that will become the hydroxymethyl group.

Step 2: Methanolysis of the Cyanohydrin

-

Reaction: The cyanohydrin intermediate is converted to the corresponding methyl ester, methyl 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylate, by treatment with methanolic hydrogen chloride.

-

Protocol:

-

Dissolve the crude cyanohydrin in methanol.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in methanol.

-

Heat the reaction mixture at reflux until the reaction is complete.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the methyl ester.

-

-

Causality: This is a standard procedure for the conversion of a nitrile to a methyl ester via an intermediate imidate, which is hydrolyzed and esterified in the presence of methanol and acid.

Step 3: Fluorination of the Tertiary Alcohol

-

Reaction: The hydroxyl group of the methyl ester intermediate is replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to yield tert-butyl 3-fluoro-3-(methoxycarbonyl)azetidine-1-carboxylate.

-

Protocol:

-

Dissolve the hydroxy ester in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of DAST or Deoxo-Fluor® in the same solvent.

-

Stir the reaction at low temperature and then allow it to slowly warm to room temperature.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

-

-

Causality: DAST and its analogs are nucleophilic fluorinating agents that react with alcohols to form a fluorosulfite intermediate, which then undergoes an Sₙ2-type displacement by fluoride to give the desired fluorinated compound. This is a common and effective method for deoxofluorination.

Step 4: Reduction of the Methyl Ester

-

Reaction: The methyl ester is reduced to the primary alcohol, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, using a reducing agent like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).

-

Protocol:

-

Dissolve the fluoro ester in an appropriate solvent such as tetrahydrofuran (THF) or ethanol.

-

Add the reducing agent portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction by the slow addition of water or an acidic solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the Boc-protected alcohol.

-

-

Causality: The hydride from the borohydride reagent attacks the electrophilic carbonyl carbon of the ester, leading to its reduction to the corresponding primary alcohol.

Step 5: Boc Deprotection and Hydrochloride Salt Formation

-

Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen under acidic conditions to give the free base, (3-fluoroazetidin-3-yl)methanol, which is then converted to its hydrochloride salt.

-

Protocol:

-

Dissolve the Boc-protected alcohol in a suitable solvent such as dioxane, methanol, or ethyl acetate.

-

Add a solution of hydrogen chloride (e.g., 4 M HCl in dioxane or ethereal HCl).

-

Stir the mixture at room temperature. The product will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound as a solid.

-

-

Causality: The Boc group is labile in the presence of strong acid. The acid protonates the carbonyl oxygen of the carbamate, which leads to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which decarboxylates to the free amine. The amine is then protonated by the excess acid to form the hydrochloride salt.

Physicochemical Properties and Characterization

The successful synthesis of this compound requires thorough characterization to confirm its identity and purity.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1803604-98-9 | |

| Molecular Formula | C₄H₉ClFNO | |

| Molecular Weight | 141.57 g/mol | |

| Purity | Typically >97% |

Characterization Workflow

Caption: A typical workflow for the characterization of a novel chemical entity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment in the molecule. The spectrum would be expected to show characteristic signals for the CH₂ groups of the azetidine ring and the hydroxymethyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms. The carbon bearing the fluorine atom would show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and environment of the fluorine atom.

-

HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the molecule, which confirms the molecular formula.

-

IR (Infrared) Spectroscopy: To identify functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the ammonium salt.

-

Melting Point: To determine the melting point range, which is an indicator of purity.

-

HPLC (High-Performance Liquid Chromatography): To assess the purity of the final compound.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and other elements, which provides further confirmation of the empirical formula.

Applications in Drug Discovery

While specific biological activities for this compound have not been widely reported, its value lies in its utility as a versatile building block for the synthesis of more complex drug candidates. The strategic placement of the fluorine atom and the primary alcohol provides two key points for diversification. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic displacement. The secondary amine of the azetidine ring is a key site for substitution.

Fluorinated azetidines have been incorporated into a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, and as potent anticancer agents. For example, chiral fluorinated azetidin-2-ones have been shown to be potent tubulin polymerization inhibitors with significant antitumor activity.[1] The introduction of the 3-fluoro-3-(hydroxymethyl)azetidine moiety into a lead compound can be a valuable strategy to modulate its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable and synthetically accessible building block for medicinal chemistry and drug discovery. Its synthesis, while requiring multiple steps, utilizes well-established chemical transformations. The presence of both a fluorine atom and a versatile hydroxymethyl group on the strained azetidine ring makes this compound an attractive scaffold for the design of novel therapeutics with potentially enhanced properties. As the demand for novel chemical matter in drug discovery continues to grow, the importance of such strategically functionalized small molecules is likely to increase.

References

-

Kim, D. et al. (2005). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

-

Wang, Y. et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 200, 112323. [Link]

- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3-fluoro-azetidine derivatives.

Sources

An In-depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol Hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a fluorinated azetidine building block of increasing importance in medicinal chemistry. The strategic introduction of a fluorine atom and a hydroxymethyl group onto the azetidine scaffold imparts unique physicochemical and conformational properties that are highly sought after in the design of novel therapeutics. This document details the molecular properties, synthesis, characterization, and potential applications of this compound, offering a valuable resource for researchers engaged in the development of next-generation pharmaceuticals.

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The azetidine motif has emerged as a valuable scaffold in drug discovery, serving as a bioisosteric replacement for other cyclic and acyclic structures. Its compact and rigid nature allows for precise control over the spatial orientation of substituents, enabling enhanced binding to biological targets. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.

The 3-fluoroazetidine scaffold, in particular, has garnered significant attention. The electronegativity of the fluorine atom can influence the pKa of the azetidine nitrogen, affecting its charge state at physiological pH. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity. The presence of a hydroxymethyl group at the 3-position provides a crucial handle for further synthetic elaboration, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures. This unique combination of features makes this compound a highly versatile and valuable building block for the synthesis of novel drug candidates across various therapeutic areas.

Physicochemical Properties